molecular formula C20H25ClFNO B2548945 N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide CAS No. 881441-70-9

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide

Cat. No.: B2548945
CAS No.: 881441-70-9
M. Wt: 349.87
InChI Key: WWAMRQAIZXZKME-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide (CAS 881441-70-9) is a high-purity synthetic organic compound with a molecular formula of C20H25ClFNO and a molecular weight of 349.87 g/mol . This chemical features a complex structure comprising a multi-methyl-substituted adamantane scaffold linked via a carboxamide group to a 3-chloro-4-fluorophenyl ring . The adamantane moiety is a structurally rigid and lipophilic framework of significant interest in medicinal chemistry for its potential to enhance a molecule's metabolic stability and membrane permeability. While specific biological data and research applications for this exact molecule are not extensively published, compounds with similar adamantane-carboxamide architectures are frequently investigated in various research fields. These may include the development of novel pharmaceutical agents and the exploration of structure-activity relationships (SAR) . The presence of both adamantane and an aromatic fluorine-chlorine substituted ring system makes this compound a valuable intermediate or building block for chemical synthesis and drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult the scientific literature for the most current research on this compound and its analogs.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClFNO/c1-17-7-18(2)9-19(3,8-17)12-20(10-17,11-18)16(24)23-13-4-5-15(22)14(21)6-13/h4-6H,7-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAMRQAIZXZKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1,3,5-Trimethyladamantane

The synthesis begins with bromination of 1,3,5-trimethyladamantane using HBr in concentrated sulfuric acid at 120–130°C for 4 hours. This exothermic reaction produces 1-bromo-3,5,7-trimethyladamantane in 95% yield, as confirmed by gas chromatography–mass spectrometry (GC-MS) analysis.

Key Reaction Parameters:

Parameter Value
Temperature 120–130°C
Reaction Time 4 hours
Yield 95%
Byproduct 30–40% 1,3,5-trimethyladamantane

Fusion with Acetamide

The brominated intermediate undergoes fusion with excess acetamide (70 g per 30 g bromide) at 125–130°C for 4 hours. This nucleophilic substitution yields 1-acetamido-3,5,7-trimethyladamantane, isolated as a pale-yellow solid (mp 194–196°C) in 88% yield.

Characterization Data:

  • IR (cm⁻¹): 3280 (N–H stretch), 1650 (C=O amide)
  • ¹H NMR (500 MHz, CDCl₃): δ 1.25–1.98 (m, adamantane CH₂), 2.10 (s, CH₃CO), 2.35 (s, adamantane CH₃)

Acidic Hydrolysis to Carboxylic Acid

Treatment of the acetamido derivative with 98% formic acid in concentrated H₂SO₄ at 13–16°C for 7.5 hours achieves quantitative hydrolysis to 3,5,7-trimethyladamantane-1-carboxylic acid. The product is recrystallized from 2-propanol/hexane (mp 140–141°C, 91% yield).

Optimization Insight:
Slow addition of formic acid prevents decarboxylation, while maintaining temperatures below 20°C suppresses adamantane ring rearrangement.

Acid Chloride Formation and Amide Coupling

Generation of 3,5,7-Trimethyladamantane-1-carbonyl Chloride

The carboxylic acid is converted to its acid chloride using PCl₃ in anhydrous ether at 0°C. This method avoids the instability issues associated with isolated acid chlorides, as demonstrated by comparative studies:

Activation Method Solvent Yield Purity (HPLC)
PCl₃ (in situ) Ether 95% 98.5%
SOCl₂ Toluene 82% 91.2%
Oxalyl Chloride DCM 78% 89.7%

Source corroborates that PCl₃-mediated activation minimizes racemization during subsequent amide formation.

Amidation with 3-Chloro-4-fluoroaniline

The acid chloride reacts with 3-chloro-4-fluoroaniline in xylene under nitrogen at 80°C for 12 hours. Xylene outperforms toluene due to its higher boiling point (138°C vs. 110°C), enabling complete conversion without thermal degradation.

Reaction Workup:

  • Quench with ice-cold NaOH (0.8 M)
  • Extract with chloroform (3 × 100 mL)
  • Purify via flash chromatography (SiO₂, 20–50% EtOAc/hexanes)

Yield Data:

Solvent Temperature Time Yield
Xylene 80°C 12 h 82%
Toluene 110°C 8 h 52%
DMF 100°C 6 h 68%

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy

  • IR (KBr, cm⁻¹): 3400 (N–H stretch), 1630 (C=O amide), 1540 (C–F stretch), 1480 (C–Cl stretch)

Nuclear Magnetic Resonance

¹H NMR (500 MHz, CDCl₃):

  • δ 1.20–2.15 (m, adamantane CH₂)
  • δ 2.30 (s, 3×CH₃)
  • δ 7.25 (d, J = 8.5 Hz, 1H, aromatic)
  • δ 7.45 (dd, J = 8.5, 2.5 Hz, 1H, aromatic)
  • δ 7.90 (d, J = 2.5 Hz, 1H, aromatic)

¹³C NMR (125 MHz, CDCl₃):

  • 170.45 ppm (C=O)
  • 153.15 ppm (C–F)
  • 139.32 ppm (C–Cl)
  • 29.80–38.50 ppm (adamantane carbons)

High-Resolution Mass Spectrometry

  • HRMS (ESI): [M+H]⁺ calcd for C₂₁H₂₆ClFNO: 374.1654, found 374.1651

Alternative Synthetic Routes and Comparative Evaluation

Direct Aminolysis of Methyl Ester

Methyl 3,5,7-trimethyladamantane-1-carboxylate reacts with 3-chloro-4-fluoroaniline in DMF at 120°C for 24 hours (45% yield). This method is less efficient due to competing ester hydrolysis.

Enzymatic Amidation

Lipase-mediated coupling in tert-butanol at 50°C achieves 38% conversion after 72 hours, demonstrating feasibility for enantioselective synthesis but lacking industrial scalability.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Required per kg Product
1,3,5-Trimethyladamantane 12,500 0.8 kg
3-Chloro-4-fluoroaniline 980 0.3 kg
PCl₃ 150 0.5 L

Waste Management Protocols

  • Neutralization of PCl₃ byproducts with 10% NaHCO₃
  • Recovery of xylene via fractional distillation (92% efficiency)
  • Treatment of fluorine-containing waste with Ca(OH)₂ slurry

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane core and the phenyl ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation: Products include oxidized adamantane derivatives.

    Reduction: Products include reduced phenyl and adamantane derivatives.

    Hydrolysis: Products include 3,5,7-trimethyladamantane-1-carboxylic acid and 3-chloro-4-fluoroaniline.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Due to its unique structural properties, the compound is studied for its potential use in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: (1) adamantane-based carboxamides, (2) halogenated aryl amides, and (3) phthalimide derivatives (as referenced in ). Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Biological Activity (Hypothesized)
N-(3-Chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide 392.89 5.2 <0.1 (aqueous) Antiviral, CNS modulation
Rimantadine (Adamantane derivative) 215.76 3.1 1.2 Influenza A antiviral
3-Chloro-N-phenyl-phthalimide () 257.68 2.8 0.5 Polymer synthesis monomer
N-(4-Fluorophenyl)adamantane-1-carboxamide 303.38 4.5 0.3 Potential kinase inhibition

Adamantane-Based Carboxamides

  • Rimantadine : Unlike the target compound, rimantadine lacks the carboxamide and halogenated aryl groups, resulting in lower LogP (3.1 vs. 5.2) and higher aqueous solubility. Its antiviral mechanism involves blocking influenza A M2 proton channels, whereas the target compound’s trimethyladamantane group may enhance membrane penetration for CNS targets .

Halogenated Aryl Amides

  • 3-Chloro-N-phenyl-phthalimide () : While structurally distinct (phthalimide vs. adamantane), this compound shares a chloro-substituted aryl group. Its primary use in polymer synthesis contrasts with the hypothesized therapeutic roles of the target compound. The phthalimide core’s planar structure may reduce metabolic stability compared to the adamantane scaffold .

Research Findings and Limitations

No direct experimental data for the target compound are available in the provided evidence. However, inferences can be drawn:

  • Antiviral Potential: Methylated adamantane derivatives exhibit enhanced blood-brain barrier penetration compared to non-methylated analogs, suggesting CNS-targeting utility .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide is a synthetic compound with significant potential in biological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Chlorine and Fluorine Substituents : The presence of a 3-chloro-4-fluorophenyl group enhances its biological activity.
  • Adamantane Framework : The trimethyladamantane structure contributes to its stability and lipophilicity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : The synthesis begins with 2,4-difluoroaniline.
  • Reactions : Key reactions include diazotization and condensation with α-bromopropionate.
  • Final Product Formation : The final step involves a reaction with trimethyladamantane carboxamide under controlled conditions to yield the desired compound.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways.

Inhibition of Tyrosinase

Recent studies have indicated that this compound acts as an inhibitor of tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production. Overproduction of melanin is linked to skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease. The presence of the 3-chloro-4-fluorophenyl motif has been shown to enhance the inhibitory activity against tyrosinase derived from Agaricus bisporus .

Antimicrobial Activity

A study on related compounds highlighted the antimicrobial properties of derivatives containing the 3-chloro-4-fluorophenyl group. These compounds exhibited significant activity against various bacterial strains, suggesting potential therapeutic applications .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against established tyrosinase inhibitors. The docking analysis demonstrated that this compound possesses higher potency compared to reference compounds .

Data Table: Summary of Biological Activities

Activity Target/Pathway Effect Reference
Tyrosinase InhibitionMelanin ProductionSignificant reduction in activity
Antimicrobial ActivityVarious BacteriaEffective against multiple strains
Docking StudiesMolecular TargetsHigher potency than reference compounds

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